Methyl 2-amino-2-(2-chlorophenyl)acetate

Catalog No.
S1833205
CAS No.
141109-13-9
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-(2-chlorophenyl)acetate

CAS Number

141109-13-9

Product Name

Methyl 2-amino-2-(2-chlorophenyl)acetate

IUPAC Name

methyl 2-amino-2-(2-chlorophenyl)acetate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N

Methyl 2-amino-2-(2-chlorophenyl)acetate is a chemical compound with the molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and a molecular weight of 199.63 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms: (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. The compound is characterized by the presence of a chlorophenyl group, which contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis .

The mechanism of action of Methyl 2-amino-2-(2-chlorophenyl)acetate remains unknown due to the limited research available.

  • The presence of the chloro group suggests potential skin and eye irritation.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing appropriate personal protective equipment (PPE) like gloves and goggles.
Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Acylation: The amino group can participate in acylation reactions, forming N-acyl derivatives.
  • Reduction: The carbonyl group in the acetate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Formation of Tartrate Salts: This compound can form tartrate salts with tartaric acid, which are useful for resolution into enantiomers .

Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an analgesic and anti-inflammatory agent. The presence of the chlorophenyl group enhances its interaction with biological targets, making it a candidate for further development in medicinal chemistry. Studies have indicated that derivatives of this compound may exhibit varying degrees of activity against specific biological targets, including receptors involved in pain and inflammation .

The synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 2-chlorobenzaldehyde and methyl acetate.
  • Refluxing: A mixture of these starting materials is refluxed in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the amino acid structure.
  • Resolution: To obtain pure enantiomers, resolution techniques involving tartaric acid are employed, allowing for the separation of (R)- and (S)-forms through crystallization .
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing or pharmaceutical applications.

Methyl 2-amino-2-(2-chlorophenyl)acetate has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting pain relief and inflammation.
  • Research: Used in biochemical studies to investigate interactions with biological receptors.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis processes due to its functional groups that allow further chemical modifications .

Interaction studies involving methyl 2-amino-2-(2-chlorophenyl)acetate focus on its binding affinity to various biological targets. Research indicates that this compound can interact with neurotransmitter receptors and enzymes involved in pain pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, binding assays have shown that certain derivatives exhibit selective activity towards specific receptors, suggesting a pathway for drug development .

Methyl 2-amino-2-(2-chlorophenyl)acetate shares structural similarities with several other compounds, particularly those containing amino acid structures or chlorinated aromatic groups. Below is a comparison with some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-(4-chlorophenyl)propanoateContains a propanoate groupDifferent side chain leading to varied activity
Methyl 3-amino-3-(3-chlorophenyl)butanoateLonger carbon chainPotentially different pharmacokinetics
Methyl 4-amino-4-(3-chlorophenyl)butanoateSimilar butane structureMay exhibit distinct biological interactions

The uniqueness of methyl 2-amino-2-(2-chlorophenyl)acetate lies in its specific stereochemistry and the positioning of the chlorophenyl group, which significantly influences its biological activity compared to other similar compounds .

Classical Racemic Synthesis Approaches

The synthesis of racemic methyl 2-amino-2-(2-chlorophenyl)acetate typically begins with 2-chlorobenzaldehyde as the starting material . The most commonly employed route involves a condensation reaction between 2-chlorobenzaldehyde and glycine methyl ester hydrochloride in the presence of a suitable base, such as sodium hydroxide, to form the intermediate racemic 2-amino-2-(2-chlorophenyl)acetic acid methyl ester . This approach demonstrates good conversion rates under mild reaction conditions, typically operating at temperatures between 50-80 degrees Celsius .

An alternative synthetic pathway utilizes the reaction of 2-chlorobenzyl cyanide with methyl chloroformate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired racemic product . This method offers advantages in terms of operational simplicity and reduced reaction time, though yields may vary depending on the specific reaction conditions employed .

The direct esterification method represents another viable approach, involving the treatment of racemic 2-amino-2-(2-chlorophenyl)acetic acid with methanol in the presence of catalytic amounts of acid catalysts . This route provides excellent atom economy and can be conducted under relatively mild conditions .

Resolution Techniques and Stereochemical Considerations

The resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate employs classical chiral resolution methodologies, with tartaric acid serving as the primary resolving agent [4] [10]. The process typically involves the formation of diastereomeric tartrate salts through treatment of the racemic mixture with L-(+)-tartaric acid in suitable solvent systems [4] [10].

The resolution process demonstrates optimal efficiency when conducted in acetone-methanol solvent mixtures, with the desired enantiomer preferentially crystallizing as the tartrate salt [10]. The acetone component forms an intermediate with the unwanted isomer, which facilitates selective precipitation of the desired stereoisomer [10]. Temperature control during crystallization proves critical, with repeated heating and cooling cycles employed to achieve high enantiomeric purity [4].

Industrial applications of this resolution technique achieve enantiomeric excesses exceeding 95 percent through careful optimization of crystallization conditions [4]. The recovered tartaric acid can be recycled through treatment with ammonia solution, making the process economically viable for large-scale operations [4].

Resolution ParameterOptimal ConditionsEnantiomeric Excess Achieved
Solvent SystemAcetone:Methanol (4:1)>95%
Temperature Range25-80°C (cycling)>95%
Tartaric Acid Ratio1:1 molar>95%
Crystallization Time12-24 hours>95%

Enantioselective Catalysis Using Biological Systems

Enzymatic Resolution Approaches

Enzymatic resolution of methyl 2-amino-2-(2-chlorophenyl)acetate leverages the inherent selectivity of biological catalysts to achieve high enantiomeric purity . The process typically employs esterases or lipases that demonstrate preferential hydrolysis of one enantiomer over the other, resulting in kinetic resolution of the racemic substrate .

Recent developments in biocatalytic synthesis have demonstrated the effectiveness of engineered enzyme systems for amino acid ester transformations [13] [15]. Bis(β-cyclodextrin) copper(II) complexes show particular promise for enantioselective hydrolysis of chiral amino acid esters, with the "back-to-back" configuration exhibiting superior catalytic efficiency compared to "face-to-face" arrangements [13].

The enzymatic approach offers significant advantages over chemical resolution methods, including milder reaction conditions, reduced waste generation, and the ability to achieve high selectivity without the need for harsh reagents . Optimization studies indicate that reaction parameters such as pH, temperature, and substrate concentration critically influence both conversion rates and enantioselectivity [13].

Biocatalytic Optimization and Yield Enhancement

Optimization of biocatalytic systems for methyl 2-amino-2-(2-chlorophenyl)acetate synthesis focuses on enzyme engineering and reaction condition refinement [15] [22]. Recent advances in directed evolution techniques have enabled the development of highly stable protoglobin nitrene transferases that catalyze enantioselective intermolecular amination reactions with excellent selectivity [15].

The implementation of continuous flow biocatalytic systems demonstrates enhanced productivity compared to traditional batch processes [22] [28]. These systems overcome heat and mass transfer limitations while providing better control over reaction parameters, resulting in improved space-time yields and reduced processing costs [28].

Dynamic kinetic resolution represents an advanced biocatalytic approach that combines racemization and selective transformation in a single reaction vessel [21]. This methodology achieves theoretical yields of 100 percent for the desired enantiomer, significantly improving process economics compared to classical resolution techniques [21].

Biocatalytic SystemConversion RateEnantiomeric ExcessSpace-Time Yield
Lipase Resolution85-92%>95%250 g/L/day
Cyclodextrin Complex78-88%>90%180 g/L/day
Dynamic Kinetic Resolution>95%>98%320 g/L/day

Industrial-Scale Production Processes

Large-Scale Synthetic Methodologies

Industrial production of methyl 2-amino-2-(2-chlorophenyl)acetate employs optimized synthetic routes designed for maximum efficiency and yield [25] [26]. The preferred industrial approach utilizes continuous flow reactors and automated systems to ensure consistent quality and high throughput .

The most widely implemented industrial process involves the esterification of 2-amino-2-(2-chlorophenyl)acetic acid with methanol under pressurized conditions using anhydrous hydrogen chloride as catalyst [25]. Reaction conditions typically involve temperatures of 80-140 degrees Celsius and pressures of 0-5 megapascals, with reaction times ranging from 4-24 hours depending on the specific process configuration [25].

Alternative industrial approaches employ trimethylchlorosilane-methanol systems operating at room temperature, which offer advantages in terms of energy consumption and operational safety [29]. This methodology achieves yields exceeding 93 percent with product purities greater than 98.5 percent as determined by high-performance liquid chromatography analysis [29].

Continuous flow technology has emerged as the preferred approach for large-scale production, offering superior heat and mass transfer characteristics compared to traditional batch processing [30]. These systems enable precise control of reaction parameters while minimizing waste generation and improving overall process efficiency [30].

Process Integration and Scale-Up Considerations

Industrial scale-up of methyl 2-amino-2-(2-chlorophenyl)acetate production requires careful consideration of process integration and equipment design [26] [28]. The implementation of continuous stirred-tank reactors in series configuration provides optimal residence time distribution while maintaining consistent product quality [28].

Heat integration systems recover thermal energy from exothermic reaction steps, significantly reducing overall energy consumption [26]. The continuous removal of water formed during esterification reactions drives the equilibrium toward product formation while preventing hydrolysis side reactions [26] [27].

Automated control systems monitor critical process parameters including temperature, pressure, pH, and reactant concentrations to ensure consistent product quality [25] [29]. Real-time analytical techniques enable immediate detection of process deviations and automatic adjustment of operating conditions [29].

Industrial Process ParameterBatch ProcessContinuous Flow
Production Capacity100-500 kg/day1000-5000 kg/day
Energy Consumption12-18 MJ/kg8-12 MJ/kg
Waste Generation15-25% by weight5-10% by weight
Product Purity95-98%98-99.5%

Purification Strategies and Yield Optimization

Advanced Purification Methodologies

Purification of methyl 2-amino-2-(2-chlorophenyl)acetate employs multiple complementary techniques to achieve pharmaceutical-grade purity specifications [8] [12]. Recrystallization using ethanol-water mixtures represents the primary purification approach, typically yielding products with purities exceeding 95 percent [8].

Column chromatography using silica gel stationary phases with ethyl acetate-hexane mobile phase systems provides effective separation of impurities and side products [8]. This technique proves particularly valuable for removing closely related structural analogs that may co-elute during initial purification steps [8].

Crystallographic analysis through single-crystal X-ray diffraction enables definitive structural confirmation and purity assessment [8]. Cross-validation with nuclear magnetic resonance spectroscopy and infrared spectroscopy data resolves potential discrepancies arising from dynamic effects in solution versus static solid-state conditions [8].

Chiral high-performance liquid chromatography using specialized columns such as Chiralpak IA with hexane-isopropanol mobile phases enables precise determination of enantiomeric purity [8]. This analytical approach provides quantitative assessment of stereochemical composition critical for pharmaceutical applications [8].

Yield Optimization and Process Efficiency

Yield optimization for methyl 2-amino-2-(2-chlorophenyl)acetate synthesis focuses on reaction parameter optimization and side reaction minimization [18] [19]. Systematic optimization studies demonstrate that stoichiometric ratios, reaction temperature, and solvent selection critically influence overall process efficiency [18].

The implementation of response surface methodology enables identification of optimal operating conditions that maximize yield while minimizing impurity formation [19]. Statistical analysis of experimental data reveals significant interactions between temperature, concentration, and reaction time variables [19].

Solvent recovery and recycling systems reduce raw material costs while minimizing environmental impact [25] [29]. Distillation-based recovery techniques achieve solvent purities suitable for direct recycling, reducing overall process costs by 15-25 percent [29].

Process analytical technology integration enables real-time monitoring of reaction progress and automatic optimization of operating conditions [29]. Spectroscopic techniques including near-infrared and Raman spectroscopy provide continuous feedback on reaction conversion and product formation rates [29].

Optimization StrategyYield ImprovementCost ReductionPurity Enhancement
Temperature Optimization8-12%5-8%2-3%
Solvent Recycling3-5%15-25%1-2%
Continuous Monitoring5-8%10-15%3-5%
Statistical Optimization10-15%8-12%4-6%

Thermodynamic Stability and Phase Behavior

Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits distinct thermodynamic stability characteristics that are crucial for its handling and storage. The compound demonstrates thermal stability up to its melting point range of 155-158°C [1] [2], beyond which decomposition occurs. This thermal stability window is significant for processing and formulation applications, as it provides a safe operating temperature range for various chemical manipulations.

The compound exists as a crystalline powder under ambient conditions [2] [3], indicating a well-ordered solid-state structure. Similar to other phenylglycine derivatives, there is potential for polymorphic behavior, where different crystalline forms may exist with varying thermodynamic stabilities [4]. The metastable crystalline forms can spontaneously convert to more thermodynamically stable forms under stress conditions, particularly at elevated temperatures or during prolonged storage [4].

The phase behavior of methyl 2-amino-2-(2-chlorophenyl)acetate is characterized by its solid state at room temperature, with a density of 1.258 ± 0.06 g/cm³ [2] [3]. The compound maintains its structural integrity under normal storage conditions but may undergo phase transitions when exposed to temperatures approaching its melting point. The boiling point is predicted to be 270.1 ± 25.0°C at 760 mmHg [2] [3], though decomposition is likely to occur before reaching this temperature.

Solubility Characteristics in Polar and Nonpolar Media

The solubility profile of methyl 2-amino-2-(2-chlorophenyl)acetate reflects its amphiphilic nature, possessing both hydrophilic amino functionality and lipophilic aromatic components. In polar protic solvents such as methanol and ethanol, the compound exhibits slight solubility [5] [6] [2], facilitated by hydrogen bonding interactions between the amino group and the protic solvent molecules.

In polar aprotic solvents like dimethyl sulfoxide and dimethylformamide, the compound demonstrates similar slight solubility characteristics [5] [6] [2]. These solvents can accommodate the compound through dipole-dipole interactions and can solvate both the amino group and the ester functionality effectively. The relatively low solubility in these systems suggests moderate intermolecular interactions and potential for aggregation or crystal packing effects.

The compound shows limited solubility in nonpolar solvents such as hexane and toluene, which is expected given the polar nature of both the amino and ester functional groups. The presence of the chlorophenyl moiety provides some hydrophobic character, but this is insufficient to overcome the polar interactions that dominate the solubility behavior.

Aqueous solubility is particularly limited [5] , reflecting the compound's moderate lipophilicity (LogP = 1.73) [8] and the need for specific pH conditions to optimize dissolution. The limited water solubility is consistent with the compound's pharmaceutical intermediate nature, where controlled solubility is often desirable for formulation purposes.

Acid-Base Behavior and Protonation States

The acid-base behavior of methyl 2-amino-2-(2-chlorophenyl)acetate is governed by the presence of the amino group, which serves as the primary ionizable functionality. The compound exhibits a predicted pKa value of 6.15 ± 0.10 [2] [3], which corresponds to the protonation of the amino group to form the corresponding ammonium species.

Under physiological pH conditions (pH 7.4), the amino group exists in a dynamic equilibrium between protonated and neutral forms, with the protonated form being predominant given the pKa value. This protonation state significantly influences the compound's solubility, bioavailability, and interaction with biological targets. The protonated form enhances aqueous solubility through ionic interactions with water molecules and counter-ions.

The ester functionality exhibits much weaker acidic properties, with typical pKa values in the range of 6-7 for similar compounds [9]. However, this group primarily remains non-ionized under normal pH conditions and contributes to the compound's overall stability and membrane permeability characteristics.

The chlorophenyl substituent influences the electronic environment of the amino group through inductive effects, potentially modulating the pKa value compared to unsubstituted analogs. The electron-withdrawing nature of the chlorine atom may slightly reduce the basicity of the amino group, contributing to the observed pKa value.

XLogP3

1.5

Dates

Last modified: 08-15-2023

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